molecular formula C15H15N3OS2 B4586174 N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No.: B4586174
M. Wt: 317.4 g/mol
InChI Key: POTDIBTZTJWIHB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3OS2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.06565446 g/mol and the complexity rating of the compound is 347. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Compounds with thiazole derivatives have been synthesized and tested for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. These studies suggest that specific structural modifications can lead to compounds with significant antifungal properties, which could be relevant for developing new antifungal agents (Jafar et al., 2017).

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer activity against various human cancer cell lines. The structural motifs present in these compounds may contribute to their ability to inhibit cancer cell growth, suggesting potential applications in cancer therapy. The design and synthesis of such compounds aim to explore their efficacy as anticancer agents, providing a basis for further investigation into similar structures (Yakantham et al., 2019).

Antimicrobial Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds has revealed significant antimicrobial activities. These findings highlight the potential of thiazole and thiadiazole derivatives in creating effective antimicrobial agents, which could be extended to the study of N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine (Gür et al., 2020).

Polymeric Applications

The modification of polymers through the introduction of amine compounds, including thiazole derivatives, has been investigated for the development of materials with enhanced properties. These modifications can lead to polymers with increased thermal stability and biological activity, suggesting potential applications in materials science (Aly et al., 2015).

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(18-13)17-11-5-4-6-12(7-11)19-3/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTDIBTZTJWIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
Reactant of Route 2
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N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
Reactant of Route 3
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N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
Reactant of Route 4
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N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.